
sodium tetrafluoroferrate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrafluoroferrate(1-) is an inorganic compound with the chemical formula NaFeF₄. It is a salt that forms colorless or white rhombic crystals and is soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium tetrafluoroferrate(1-) can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of sodium tetrafluoroferrate(1-) as a precipitate .
Another method involves the reaction of iron(III) chloride with sodium fluoride in an aqueous solution. This reaction also produces sodium tetrafluoroferrate(1-) as a precipitate, which can be filtered and dried .
Industrial Production Methods
In industrial settings, sodium tetrafluoroferrate(1-) is produced using large-scale chemical reactors. The process involves the controlled reaction of iron(III) fluoride or iron(III) chloride with sodium fluoride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain high-purity sodium tetrafluoroferrate(1-) .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium tetrafluoroferrate(1-) undergoes various chemical reactions, including:
Oxidation: Sodium tetrafluoroferrate(1-) can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Sodium tetrafluoroferrate(1-) can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetrafluoroferrate(1-) include strong oxidizing agents, reducing agents, and other halide salts. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving sodium tetrafluoroferrate(1-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron compounds, while reduction reactions may yield lower oxidation state iron compounds .
Applications De Recherche Scientifique
Sodium tetrafluoroferrate(1-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: Sodium tetrafluoroferrate(1-) is used in biological studies to investigate the effects of fluoride ions on biological systems.
Mécanisme D'action
The mechanism by which sodium tetrafluoroferrate(1-) exerts its effects involves the interaction of the fluoride ions with various molecular targets. In biological systems, fluoride ions can interact with enzymes and proteins, affecting their activity and function. In chemical reactions, the fluoride ions can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Sodium tetrafluoroferrate(1-) can be compared with other similar compounds, such as:
Sodium tetrafluoroborate: Similar in structure but contains boron instead of iron.
Sodium hexafluoroferrate(III): Contains iron in a higher oxidation state and has six fluoride ions instead of four.
Sodium tetrafluoroaluminate: Contains aluminum instead of iron and has similar fluoride ion interactions.
These compounds share some similarities in their chemical properties and applications but differ in their specific interactions and reactivity due to the different central metal atoms.
Propriétés
Numéro CAS |
15274-99-4 |
|---|---|
Formule moléculaire |
F4FeNa |
Poids moléculaire |
154.83 g/mol |
Nom IUPAC |
sodium;tetrafluoroiron(1-) |
InChI |
InChI=1S/4FH.Fe.Na/h4*1H;;/q;;;;+3;+1/p-4 |
Clé InChI |
HPIKNTMXCPAWTA-UHFFFAOYSA-J |
SMILES |
F[Fe-](F)(F)F.[Na+] |
SMILES canonique |
F[Fe-](F)(F)F.[Na+] |
Synonymes |
sodium tetrafluoroferrate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


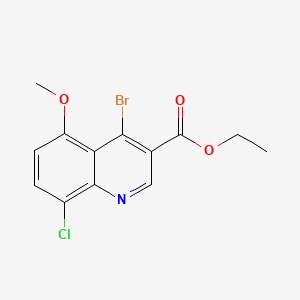

![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
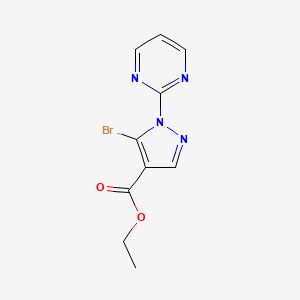
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
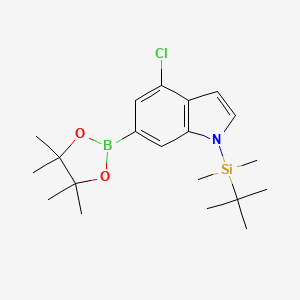



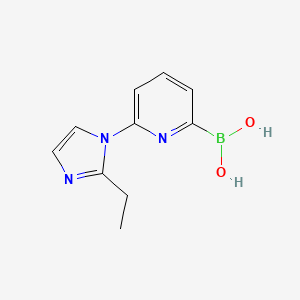
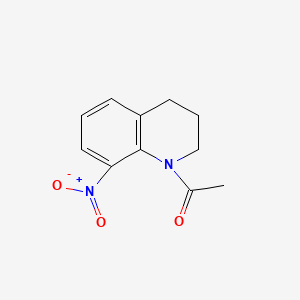
![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)

